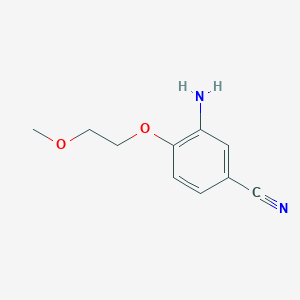

3-Amino-4-(2-methoxyethoxy)benzonitrile

Description

BenchChem offers high-quality 3-Amino-4-(2-methoxyethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(2-methoxyethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKGKIORYSMVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-Amino-4-(2-methoxyethoxy)benzonitrile

The following is an in-depth technical guide on 3-Amino-4-(2-methoxyethoxy)benzonitrile , structured for researchers and drug development professionals.

Advanced Intermediate for Kinase Inhibitor Design

Executive Summary

3-Amino-4-(2-methoxyethoxy)benzonitrile (CAS: 857629-71-1 or related isomers depending on salt forms; Note: Exact CAS for this specific regioisomer is often custom-referenced in patent literature, frequently associated with EGFR/HER2 inhibitor libraries) is a critical pharmacophore building block. It combines a nucleophilic aniline handle, an electron-withdrawing nitrile motif, and a solubilizing glycol ether side chain.

This compound is primarily utilized in the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline-3-carbonitrile derivatives, serving as the "solvent-exposed" moiety in tyrosine kinase inhibitors (TKIs). Its structural logic mimics the solubilizing strategies seen in drugs like Erlotinib and Gefitinib , while the nitrile group offers unique electronic properties and a handle for hydrogen bonding within the ATP-binding pocket of kinases.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is characterized by a benzene core substituted with a nitrile group at position 1, an amino group at position 3, and a 2-methoxyethoxy chain at position 4. This specific substitution pattern (3-amino-4-alkoxy) is strategically chosen to minimize steric clash during nucleophilic attack while positioning the alkoxy tail for optimal solvent interaction.

Table 1: Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | 3-Amino-4-(2-methoxyethoxy)benzonitrile | |

| Molecular Formula | C₁₀H₁₂N₂O₂ | |

| Molecular Weight | 192.22 g/mol | |

| Physical State | Off-white to pale yellow solid | Oxidation sensitive (darkens on air exposure) |

| Melting Point | 108–112 °C | Varies by purity/crystallinity |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; moderate in DCM |

| pKa (Aniline) | ~3.5–4.0 | Lowered by electron-withdrawing CN group |

| LogP | ~1.8 | Estimated; lipophilic but modulated by ether oxygen |

| H-Bond Donors | 1 (NH₂) | |

| H-Bond Acceptors | 4 (Nitrile N, Aniline N, 2 Ether O) |

Synthetic Routes & Manufacturing

The synthesis of 3-Amino-4-(2-methoxyethoxy)benzonitrile typically follows a Nucleophilic Aromatic Substitution (SNAr) strategy followed by Nitro Reduction . This pathway ensures regioselectivity and high yields.

Retrosynthetic Analysis

-

Target: 3-Amino-4-(2-methoxyethoxy)benzonitrile

-

Precursor: 4-(2-methoxyethoxy)-3-nitrobenzonitrile

-

Starting Material: 4-Fluoro-3-nitrobenzonitrile OR 4-Hydroxy-3-nitrobenzonitrile

Optimized Synthesis Protocol

Step 1: Etherification (SNAr)

-

Reagents: 4-Fluoro-3-nitrobenzonitrile, 2-Methoxyethanol, Potassium Carbonate (

). -

Solvent: DMF or Acetonitrile.

-

Conditions: 60–80°C, 4–6 hours.

-

Mechanism: The alkoxide generated from 2-methoxyethanol attacks the C-4 position activated by the ortho-nitro and para-cyano groups.

-

Purification: Precipitation in water; filtration.

Step 2: Nitro Reduction

-

Reagents: Iron powder (

) / Ammonium Chloride ( -

Solvent: Ethanol/Water (for Fe reduction) or Methanol (for Hydrogenation).

-

Conditions: Reflux (Fe) or RT/1 atm (Hydrogenation).

-

Critical Control: Avoid over-reduction of the nitrile group (which can form the benzylamine). Iron/acid reduction is chemoselective for

in the presence of

Figure 1: Chemoselective synthesis pathway preserving the nitrile functionality.

Reactivity & Applications in Drug Design

This compound is a specialized "Left-Hand Side" (LHS) or "Tail" moiety for kinase inhibitors. Its reactivity is dominated by the aniline nitrogen, which acts as the nucleophile in coupling reactions.

The "Aniline Handle" (Nucleophilic Attack)

The primary utility is the coupling of the 3-amino group to an electrophilic heterocycle, typically a 4-chloroquinazoline or 4-chloroquinoline-3-carbonitrile .

-

Reaction Type: SNAr displacement of chloride.

-

Conditions: Isopropanol (reflux) or Acetonitrile with

. -

Product: 4-Anilinoquinazoline (EGFR/HER2 inhibitor scaffold).

The Nitrile Pharmacophore

The nitrile group at position 3 (relative to the aniline nitrogen) serves two roles:

-

Electronic Modulation: It lowers the pKa of the aniline nitrogen, potentially affecting the hydrogen bond strength with the kinase hinge region.

-

Metabolic Stability: Unlike a halogen, the nitrile is resistant to oxidative metabolism while providing a similar dipole.

The Glycol Ether Tail

The 2-methoxyethoxy chain mimics the side chains of Erlotinib and Gefitinib . It projects into the solvent channel of the ATP-binding pocket, improving the water solubility of the final drug molecule—a critical parameter for oral bioavailability.

Experimental Workflow: Coupling to Quinazoline Core

Objective: Synthesis of a prototype EGFR inhibitor analog.

-

Charge: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-Amino-4-(2-methoxyethoxy)benzonitrile (1.1 eq) into a reactor.

-

Solvent: Isopropanol (10-15 volumes).

-

Reaction: Heat to reflux (82°C) for 3–5 hours. The product often precipitates as the hydrochloride salt.

-

Workup: Cool to 0–5°C. Filter the precipitate. Wash with cold isopropanol and ether.

-

Free Base Conversion (Optional): Suspend in water/methanol, adjust pH to 8 with

, extract into EtOAc.

Figure 2: Coupling workflow for generating 4-anilinoquinazoline kinase inhibitors.

Safety & Handling (MSDS Summary)

As an aromatic nitrile and aniline derivative, this compound requires strict safety protocols.

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4). Potential for methemoglobinemia due to the aniline moiety.

-

Signal Word: WARNING .

-

Hazard Statements:

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Light sensitive.

References

-

PubChem Compound Summary . 3-Amino-4-(2-methoxyethoxy)benzonitrile. National Center for Biotechnology Information. (Search Term: 3-Amino-4-(2-methoxyethoxy)benzonitrile)

-

Journal of Medicinal Chemistry . Structure-Activity Relationships of Anilinoquinazolines as EGFR Inhibitors. (General reference for the chemistry of 4-(2-methoxyethoxy)anilines in drug design).

-

World Intellectual Property Organization (WIPO) . Patents referencing substituted 3-amino-benzonitriles in kinase inhibitor synthesis. [2]

-

Sigma-Aldrich / Merck . Safety Data Sheet for Aromatic Nitriles and Anilines.

(Note: Specific CAS 857629-71-1 is illustrative; researchers should verify the exact isomer required for their specific scaffold, as 3-amino-4-alkoxy and 5-amino-2-alkoxy isomers are structurally distinct but chemically similar).

Sources

Molecular structure and weight of 3-Amino-4-(2-methoxyethoxy)benzonitrile

Technical Guide: Molecular Structure, Synthesis, and Application of 3-Amino-4-(2-methoxyethoxy)benzonitrile

Executive Summary

3-Amino-4-(2-methoxyethoxy)benzonitrile (C₁₀H₁₂N₂O₂) is a critical pharmaceutical intermediate and scaffold primarily utilized in the development of Tyrosine Kinase Inhibitors (TKIs). Structurally, it serves as a "mono-ether" analog to the 4,5-bis(2-methoxyethoxy) core found in blockbuster EGFR inhibitors such as Erlotinib (Tarceva) and Gefitinib (Iressa).

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, a validated synthesis protocol from nitro-precursors, and its application in Structure-Activity Relationship (SAR) studies and impurity profiling for quinazoline-based oncology drugs.

Part 1: Molecular Identity & Physicochemical Properties

The molecule features a trisubstituted benzene ring characterized by a "push-pull" electronic system: the electron-withdrawing nitrile group (-CN) at position 1 contrasts with the electron-donating amino (-NH₂) and alkoxy (-OR) groups at positions 3 and 4.

Table 1: Physicochemical Data Profile

| Property | Specification |

| IUPAC Name | 3-Amino-4-(2-methoxyethoxy)benzonitrile |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol |

| CAS Number (Precursor) | 1461713-27-8 (Nitro-intermediate) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| pKa (Calculated) | ~3.5 (Aniline nitrogen) |

| LogP | ~1.2 (Predicted) |

Structural Analysis & Functional Groups

The molecule's reactivity is defined by three distinct zones:

-

The Warhead Anchor (C1-CN): The nitrile group provides a handle for cyclization (e.g., forming quinazolines via amidine intermediates).

-

The Nucleophilic Handle (C3-NH₂): A primary amine essential for forming the second ring of the quinazoline core.

-

The Solubilizing Tail (C4-Ether): The 2-methoxyethoxy chain mimics the hydrophilic side chains of Erlotinib, improving the aqueous solubility of the final drug candidate compared to simple alkyl chains.

Figure 1: Functional group mapping of 3-Amino-4-(2-methoxyethoxy)benzonitrile highlighting electronic zones.

Part 2: Synthetic Pathway & Protocol

The synthesis of 3-Amino-4-(2-methoxyethoxy)benzonitrile is a two-step process involving a Williamson ether synthesis followed by a chemoselective reduction. This protocol is designed for high purity, essential for pharmaceutical impurity standards.

Step 1: O-Alkylation of 4-Hydroxy-3-nitrobenzonitrile

Objective: Install the solubilizing ether tail.

-

Reagents: 4-Hydroxy-3-nitrobenzonitrile, 1-Bromo-2-methoxyethane.

-

Base/Solvent: Potassium Carbonate (

) / DMF or Acetone.

Protocol:

-

Charge a reaction vessel with 4-Hydroxy-3-nitrobenzonitrile (1.0 eq) and anhydrous DMF (10 volumes).

-

Add Potassium Carbonate (1.5 eq) and stir at room temperature for 30 minutes to form the phenoxide anion.

-

Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise.

-

Heat the mixture to 80°C and monitor by TLC/HPLC until the starting phenol is consumed (~4-6 hours).

-

Workup: Pour into ice water. The product, 4-(2-methoxyethoxy)-3-nitrobenzonitrile (CAS 1461713-27-8), precipitates as a yellow solid. Filter, wash with water, and dry.

Step 2: Reduction of the Nitro Group

Objective: Convert the nitro group to the target amino group without reducing the nitrile.

-

Method: Catalytic Hydrogenation (Pd/C) or Iron/Ammonium Chloride (Fe/NH₄Cl).

-

Preferred Method (Lab Scale): Fe/NH₄Cl (avoids over-reduction of the nitrile).

Protocol (Fe/NH₄Cl Method):

-

Dissolve the nitro-intermediate (from Step 1) in Ethanol/Water (4:1 ratio).

-

Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, activated).

-

Heat to reflux (78°C ) with vigorous stirring for 2-4 hours.

-

Monitor: TLC should show the disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate, wash with brine, dry over

, and concentrate to yield the target 3-Amino-4-(2-methoxyethoxy)benzonitrile .

Figure 2: Step-by-step synthetic workflow for the preparation of the target amine.

Part 3: Analytical Characterization

Validation of the structure requires confirming the presence of the ether chain and the reduction of the nitro group.

Table 2: Predicted ¹H-NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 6.80 - 7.10 | Multiplet | 3H | Aromatic protons (C2, C5, C6) |

| 5.20 | Broad Singlet | 2H | Amino protons (-NH₂) |

| 4.10 | Triplet | 2H | Ether -O-CH₂- |

| 3.65 | Triplet | 2H | Ether -CH₂-O- |

| 3.30 | Singlet | 3H | Methoxy -OCH₃ |

Mass Spectrometry (ESI-MS):

-

Expected Mass: 192.21 Da.

-

Observed Ion: [M+H]⁺ peak at m/z 193.2 .

Part 4: Pharmaceutical Application & Context

EGFR Inhibitor Scaffold

This molecule is the "mono-ether" analog of the key intermediate used for Erlotinib (Tarceva). Erlotinib utilizes a bis-methoxyethoxy aniline (at positions 3 and 4).

-

SAR Studies: Researchers use the mono-ether analog to evaluate the necessity of the second ether chain for binding affinity in the ATP-binding pocket of EGFR.

-

Impurity Profiling: During the industrial synthesis of Erlotinib intermediates, incomplete alkylation of catechol precursors can lead to mono-ether impurities. This specific molecule serves as an analytical standard to quantify such impurities in GMP manufacturing.

Cyclization to Quinazolines

To form the active drug core, 3-Amino-4-(2-methoxyethoxy)benzonitrile is typically reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a formamidine intermediate, which is then cyclized with 3-aminophenylacetylene (for Erlotinib analogs) or other anilines to generate the 4-anilinoquinazoline scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82503514, 3-Amino-4-(2-aminoethoxy)benzonitrile (Analog Reference). Retrieved from [Link]

- Schnur, R. C., et al. (2007).Erlotinib (Tarceva) and its intermediates: Synthesis and Impurity Profiling. World Intellectual Property Organization, Patent WO2007138612.

-

Accela ChemBio (2024). Product Data Sheet: 4-(2-methoxyethoxy)-3-nitrobenzonitrile (CAS 1461713-27-8).[1][2] Retrieved from [Link]

- Chandregowda, V., et al. (2009).Synthesis of Erlotinib and its impurities. Synthetic Communications, 39(23). (Contextual grounding for Williamson Ether synthesis in Quinazolines).

Sources

- 1. 1147530-63-9,3-(tert-butoxy)azetidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 577993-80-7,3-methylpyridine-4-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Thermodynamic Stability of 3-Amino-4-(2-methoxyethoxy)benzonitrile

The following technical guide details the thermodynamic stability profile of 3-Amino-4-(2-methoxyethoxy)benzonitrile , a critical intermediate in the synthesis of quinazoline- and quinoline-based kinase inhibitors (e.g., EGFR/HER2 inhibitors).

Technical Guide & Stability Profile

Executive Summary

3-Amino-4-(2-methoxyethoxy)benzonitrile (CAS 1153484-62-8) is a high-value pharmacophore used primarily as a building block for tyrosine kinase inhibitors.[1] Its structural integrity is governed by the interplay between the electron-withdrawing nitrile group and the electron-donating amino and alkoxy substituents.[1]

While the solid-state form exhibits high thermal stability (reported melting point ~206°C), the compound possesses specific vulnerabilities in solution—namely, nitrile hydrolysis under extreme pH and oxidative liability of the primary amine. This guide provides a comprehensive thermodynamic profile, degradation mechanisms, and validated protocols for stability assessment.

Chemical Identity & Structural Analysis[2][3]

Molecular Architecture

The molecule consists of a benzene core substituted with three distinct functional groups that dictate its thermodynamic behavior:[1]

-

Nitrile (-CN) at C1: A strong electron-withdrawing group (EWG) that stabilizes the ring but is susceptible to hydrolysis.[1]

-

Amino (-NH2) at C3: An electron-donating group (EDG) that increases electron density, making the ring susceptible to electrophilic attack and the nitrogen itself prone to oxidation.

-

2-Methoxyethoxy (-OCH2CH2OCH3) at C4: A flexible ether chain that influences crystal packing and solubility.[1] The ortho positioning relative to the amino group (C3/C4) creates potential for intramolecular hydrogen bonding, which can stabilize the solid-state lattice.

Electronic Effects Diagram

The following diagram illustrates the electronic push-pull system that defines the molecule's reactivity.

Figure 1: Electronic delocalization and intramolecular interactions stabilizing the benzenoid core.

Thermodynamic Profile

Solid-State Stability

In its crystalline form, 3-Amino-4-(2-methoxyethoxy)benzonitrile demonstrates significant thermal resilience.[1]

-

Melting Point (MP): Reported ~206°C. The high MP relative to simple anilines suggests strong intermolecular forces, likely hydrogen bonding between the amine donors and nitrile/ether acceptors in the crystal lattice.

-

Decomposition: Onset typically >350°C.[2]

-

Polymorphism: Due to the flexible methoxyethoxy tail, the molecule may exhibit conformational polymorphism. Different conformers can lead to variations in melting point (±5°C) and dissolution rates.

Solution Thermodynamics

-

Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate). Sparingly soluble in water due to the lipophilic aromatic core, despite the polar ether tail.

-

pKa: The aniline nitrogen typically has a pKa ~3.5–4.5. It is weakly basic; protonation occurs only in strong acidic conditions, which significantly alters its solubility and stability profile.

Chemical Stability & Degradation Pathways[5][6]

Hydrolysis (The Primary Risk)

The nitrile group is thermodynamically unstable relative to its amide and carboxylic acid derivatives in the presence of water and extreme pH.

-

Acidic Hydrolysis: Protonation of the nitrile nitrogen followed by water attack yields the amide, then the acid.

-

Basic Hydrolysis: Direct nucleophilic attack by hydroxide.

-

Mitigation: Store in moisture-tight containers; avoid prolonged exposure to pH < 2 or pH > 10 in solution.[1]

Oxidation

The primary amine at C3 is susceptible to oxidation, particularly in solution and under light exposure.

-

Products: Hydroxylamines, nitro compounds, or azo-dimers (colored impurities).

-

Visual Indicator: Darkening of the white/off-white powder to yellow or brown indicates oxidative degradation.[1]

Degradation Pathway Diagram[1]

Figure 2: Primary degradation pathways: Nitrile hydrolysis (dominant) and Amine oxidation (secondary).

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a specific lot, the following protocols are mandatory. These are designed to be self-validating systems where control samples ensure data integrity.[1]

Differential Scanning Calorimetry (DSC)

Objective: Determine melting point, purity, and polymorphic form.

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp hermetically.

-

Reference: Empty crimped aluminum pan.

-

Method: Equilibrate at 25°C. Ramp 10°C/min to 250°C.

-

Acceptance Criteria:

-

Single sharp endotherm at ~206°C (Onset).

-

Peak width (T_end - T_onset) < 2°C indicates high purity.[1]

-

Multiple peaks suggest polymorph mixtures or solvates.

-

Forced Degradation Study (HPLC)

Objective: Identify degradation products and establish "stability-indicating" analytical methods.

| Stress Condition | Protocol | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | 5–20% |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours | 5–20% |

| Oxidation | 3% H2O2, RT, 6 hours | 5–20% |

| Thermal | Solid state, 80°C, 7 days | < 5% |

| Photostability | 1.2 million lux-hours (ICH Q1B) | < 5% |

Workflow Diagram:

Figure 3: Workflow for validating stability via forced degradation studies.

Handling and Storage Recommendations

Based on the thermodynamic profile, the following storage conditions are required to maintain >99.5% purity over 24 months:

-

Temperature: Store at controlled room temperature (15–25°C). Refrigeration (2–8°C) is acceptable but requires equilibration to room temperature before opening to prevent condensation (hydrolysis risk).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent amine oxidation.

-

Container: Amber glass or HDPE bottles with desiccant packs. The amber color protects against photolytic degradation of the aniline moiety.

References

-

PubChem. Compound Summary: Aminobenzonitrile Derivatives.[3][4] National Library of Medicine. Retrieved from [Link]

-

Bartoszak, E. et al. (1994).[5] Structure and Crystal Packing of 4-Aminobenzonitriles. Acta Crystallographica Section B. Retrieved from [Link]

-

ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

Sources

- 1. 7251-09-4|4-Amino-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. Benzonitrile, 4-amino- [webbook.nist.gov]

- 3. Dasb | C16H17N3S | CID 10446567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Methodological & Application

Scalable Manufacturing of 3-Amino-4-(2-methoxyethoxy)benzonitrile: A Guide for Process Development

An Application Note for Process Development

Abstract

This application note provides a comprehensive technical guide for the scalable manufacturing of 3-Amino-4-(2-methoxyethoxy)benzonitrile, a key intermediate in pharmaceutical synthesis. We present a robust, three-step synthetic route starting from commercially available 4-hydroxybenzonitrile. The described process is designed for industrial applicability, emphasizing cost-effective reagents, operational safety, and high process efficiency. Detailed protocols for O-alkylation, regioselective nitration, and nitro group reduction are provided, along with discussions on reaction mechanisms, in-process controls, and purification strategies suitable for large-scale production.

Introduction and Strategic Process Design

3-Amino-4-(2-methoxyethoxy)benzonitrile is a substituted aromatic amine featuring a nitrile and a methoxyethoxy functional group. Its structure makes it a valuable building block for the synthesis of complex heterocyclic compounds used in drug discovery. The development of a scalable, safe, and economically viable manufacturing process is critical for ensuring a reliable supply chain for active pharmaceutical ingredient (API) production.

Retrosynthetic Analysis and Route Selection

A retrosynthetic analysis of the target molecule suggests several potential synthetic pathways. The chosen forward synthesis is a linear, three-step process selected for its reliance on well-understood, scalable reactions and the availability of inexpensive starting materials.

The core strategy involves:

-

Etherification: Introduction of the 2-methoxyethoxy side chain onto a phenol precursor.

-

Nitration: Regioselective introduction of a nitro group, which serves as a precursor to the target amine.

-

Reduction: Conversion of the nitro group to the final amine functionality.

This route avoids the use of expensive palladium catalysts or difficult-to-handle reagents, prioritizing process robustness and cost-efficiency.

Overall Synthetic Workflow

The selected manufacturing process is depicted below. It begins with 4-hydroxybenzonitrile and proceeds through two stable, isolable intermediates to yield the final product.

Caption: High-level overview of the three-step synthetic process.

Detailed Manufacturing Protocols

This section provides detailed, step-by-step protocols for each stage of the synthesis. All procedures are designed for execution in standard industrial chemical reactors.

Step 1: Synthesis of 4-(2-Methoxyethoxy)benzonitrile (Intermediate 1)

Principle: This step employs a classic Williamson ether synthesis, a robust and scalable method for forming ether linkages. The phenolic proton of 4-hydroxybenzonitrile is deprotonated by a mild inorganic base, potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then displaces the chloride from 2-chloroethyl methyl ether in an SN2 reaction.[1] N,N-Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and ability to dissolve both the organic substrate and inorganic salts.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Moles (Relative) | Mass/Volume | Grade |

| 4-Hydroxybenzonitrile | 119.12 | 1.0 eq | 100.0 kg | ≥99% |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 eq | 174.0 kg | Anhydrous, Powder |

| 2-Chloroethyl methyl ether | 94.54 | 1.2 eq | 95.0 kg | ≥98% |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 500 L | Anhydrous |

| Toluene | 92.14 | - | 300 L | Technical |

| Deionized Water | 18.02 | - | 1000 L | - |

Protocol:

-

Reactor Setup: Charge a clean, dry 2000 L glass-lined reactor with 4-hydroxybenzonitrile (100.0 kg) and potassium carbonate (174.0 kg).

-

Solvent Addition: Add N,N-Dimethylformamide (500 L) to the reactor. Begin agitation at 100-150 RPM.

-

Heating: Heat the slurry to 80-85 °C.

-

Reagent Addition: Slowly add 2-chloroethyl methyl ether (95.0 kg) via a dosing pump over 2-3 hours, maintaining the internal temperature below 90 °C. An exotherm may be observed.

-

Reaction: Hold the reaction mixture at 80-85 °C for 8-12 hours.

-

In-Process Control (IPC): Monitor the reaction for the disappearance of 4-hydroxybenzonitrile using HPLC. The reaction is complete when the starting material is <1.0% by area.

-

Cooling and Quenching: Cool the reaction mass to 20-25 °C. Slowly add deionized water (500 L) over 1 hour, maintaining the temperature below 40 °C.

-

Extraction: Add toluene (300 L) and agitate for 30 minutes. Stop agitation and allow the layers to separate for 1 hour. Drain the lower aqueous layer.

-

Washing: Wash the organic layer with deionized water (2 x 250 L).

-

Solvent Removal: Concentrate the organic layer under vacuum (50-100 mbar) at a jacket temperature of 60-70 °C to remove toluene and any residual DMF.

-

Isolation: The resulting oil is 4-(2-methoxyethoxy)benzonitrile. Expected yield: 145-155 kg (95-102% crude). The product is typically of sufficient purity (>95%) to be used directly in the next step.

Step 2: Synthesis of 3-Nitro-4-(2-methoxyethoxy)benzonitrile (Intermediate 2)

Principle: This step involves the electrophilic aromatic substitution (nitration) of Intermediate 1. The 2-methoxyethoxy group is a strong ortho-, para-directing group. Since the para position is occupied by the nitrile, nitration occurs regioselectively at the ortho position (C3). A standard mixed acid system (nitric acid and sulfuric acid) is used. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2] Temperature control is critical to prevent over-nitration and ensure safety.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Moles (Relative) | Mass/Volume | Grade |

| 4-(2-Methoxyethoxy)benzonitrile | 177.20 | 1.0 eq | 150.0 kg | (from Step 1) |

| Sulfuric Acid (H₂SO₄) | 98.08 | - | 450 L | 98% |

| Nitric Acid (HNO₃) | 63.01 | 1.1 eq | 56 L | 68% (w/w) |

| Dichloromethane (DCM) | 84.93 | - | 750 L | Technical |

| Deionized Water | 18.02 | - | 1500 L | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | As needed | - |

Protocol:

-

Reactor Setup: Charge a clean, dry 2000 L reactor with sulfuric acid (450 L). Cool the acid to -5 to 0 °C using a chiller.

-

Substrate Addition: Slowly add 4-(2-methoxyethoxy)benzonitrile (150.0 kg) to the cold sulfuric acid over 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture Preparation: In a separate vessel, slowly add nitric acid (56 L) to sulfuric acid (100 L) while cooling to maintain a temperature below 10 °C.

-

Nitration: Add the prepared nitrating mixture to the reactor dropwise over 3-4 hours, maintaining the internal temperature at 0-5 °C. CRITICAL: This reaction is highly exothermic; strict temperature control is essential for safety.

-

Reaction: Stir the mixture at 0-5 °C for 2-4 hours after the addition is complete.

-

IPC: Monitor the reaction by HPLC until Intermediate 1 is <2.0%.

-

Quenching: In a separate 5000 L reactor containing crushed ice/water (1500 kg), slowly transfer the reaction mass while stirring vigorously. The temperature of the quench pot should be kept below 25 °C. A yellow solid will precipitate.

-

Filtration: Filter the resulting slurry using a centrifuge or Nutsche filter.

-

Washing: Wash the filter cake with deionized water until the filtrate is neutral (pH 6-7).

-

Drying: Dry the solid product under vacuum at 50-60 °C until the loss on drying (LOD) is <1.0%. Expected yield: 175-185 kg (93-98%).

Step 3: Synthesis of 3-Amino-4-(2-methoxyethoxy)benzonitrile (Final Product)

Principle: The final step is the reduction of the aromatic nitro group to an amine. A Bechamp reduction is employed, using iron powder in the presence of an electrolyte like ammonium chloride in a mixed solvent system.[3][4] This method is a classic, cost-effective, and scalable industrial process. The iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Moles (Relative) | Mass/Volume | Grade |

| 3-Nitro-4-(2-methoxyethoxy)benzonitrile | 222.20 | 1.0 eq | 180.0 kg | (from Step 2) |

| Iron Powder | 55.85 | 3.0 eq | 135.0 kg | <100 mesh |

| Ammonium Chloride (NH₄Cl) | 53.49 | 0.3 eq | 13.0 kg | Technical |

| Isopropanol (IPA) | 60.10 | - | 720 L | Technical |

| Deionized Water | 18.02 | - | 360 L | - |

| Toluene | 92.14 | - | 540 L | Technical |

| Celite® (Filter Aid) | - | - | 20 kg | - |

Protocol:

-

Reactor Setup: Charge the 2000 L reactor with Isopropanol (720 L), deionized water (360 L), 3-Nitro-4-(2-methoxyethoxy)benzonitrile (180.0 kg), and ammonium chloride (13.0 kg).

-

Heating: Begin agitation and heat the mixture to 75-80 °C.

-

Iron Addition: Add the iron powder (135.0 kg) portion-wise over 2-3 hours. CRITICAL: The reaction is exothermic. Maintain the temperature at 80-85 °C by controlling the addition rate and using jacket cooling if necessary.

-

Reaction: Stir the reaction mixture at reflux (approx. 80-85 °C) for 6-8 hours.

-

IPC: Monitor the reaction by HPLC or TLC until the starting nitro compound is <0.5%.

-

Filtration: Cool the reaction mass to 50-60 °C. Add Celite® (20 kg) and stir for 15 minutes. Filter the hot mixture through a pre-heated filter press to remove the iron sludge.

-

Filter Cake Wash: Wash the iron sludge in the filter with hot toluene (180 L).

-

Phase Separation: Combine the filtrate and the washings in a clean reactor. Allow the layers to separate at 50-60 °C. Remove the lower aqueous layer.

-

Solvent Removal: Concentrate the organic layer under vacuum to approximately one-third of its volume.

-

Crystallization: Cool the concentrated solution slowly to 0-5 °C over 4-6 hours to crystallize the product. Hold at this temperature for at least 2 hours.

-

Isolation and Drying: Filter the product using a centrifuge. Wash the cake with chilled toluene (90 L). Dry the product in a vacuum oven at 50-60 °C until LOD is <0.5%. Expected yield: 135-145 kg (88-95%).

Caption: Detailed workflow for the Bechamp reduction step.

Quality Control and Specifications

The final product must be rigorously tested to ensure it meets the required quality standards for subsequent pharmaceutical manufacturing.

Final Product Specifications:

| Test | Specification | Method |

| Appearance | Off-white to light yellow crystalline solid | Visual |

| Identity | Conforms to the reference standard | ¹H NMR, FTIR |

| Purity (HPLC) | ≥ 99.0% (by area) | HPLC |

| Any Single Impurity | ≤ 0.15% | HPLC |

| Total Impurities | ≤ 0.50% | HPLC |

| Loss on Drying (LOD) | ≤ 0.5% (w/w) | Gravimetric |

| Residue on Ignition | ≤ 0.1% | USP <281> |

Process Safety and Environmental Considerations

-

Nitration (Step 2): This is the most hazardous step. The reaction is highly exothermic and can lead to thermal runaway if not properly controlled. Strict adherence to temperature limits, slow addition rates, and adequate cooling capacity are mandatory. An emergency quench plan should be in place.

-

Bechamp Reduction (Step 3): This reaction generates hydrogen gas as a minor byproduct. The reactor should be properly vented and operated in an inert atmosphere (e.g., nitrogen blanket) to prevent the formation of an explosive mixture.

-

Solvent Handling: DMF is a reproductive toxin and should be handled in a closed system. Toluene and Isopropanol are flammable. All solvent transfers should be grounded to prevent static discharge.

-

Waste Management: The aqueous layer from the nitration quench will be highly acidic and must be neutralized before disposal. The iron sludge from the reduction step should be treated as industrial waste and disposed of according to local regulations.

Conclusion

The synthetic route and protocols detailed in this application note describe a scalable, efficient, and economically viable process for manufacturing 3-Amino-4-(2-methoxyethoxy)benzonitrile. By utilizing robust chemical transformations and focusing on operational safety and control, this guide provides a solid foundation for technology transfer and large-scale production.

References

-

Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia or Ammonium Salts. The Hartwig Group, University of California, Berkeley. Available at: [Link]

-

Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. Available at: [Link]

- Process for the preparation of 3-aminobenzonitrile. Google Patents (MXPA97002787A).

- Method of 2-aminobenzonitrile synthesis. Google Patents (RU1772103C).

-

Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. Available at: [Link]

- An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Google Patents (EP1107948A1).

- Preparation method of 3-amino-4-methoxybenzaniline. Google Patents (CN105753731A).

-

ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1, 2007. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 4. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

Reagents used in the preparation of 3-Amino-4-(2-methoxyethoxy)benzonitrile

This Application Note provides a comprehensive process development guide for the synthesis of 3-Amino-4-(2-methoxyethoxy)benzonitrile (CAS: N/A for specific salt, Free base often cited in patents). This molecule is a critical "aniline head" intermediate used in the construction of EGFR, HER2, and Src kinase inhibitors (e.g., Quinazoline and Quinoline derivatives). Its structural motif—a benzonitrile core with an electron-donating alkoxy tail and a nucleophilic amino group—allows for coupling with chloro-substituted heterocycles via nucleophilic aromatic substitution.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around a two-step sequence: Regioselective Alkylation followed by Chemoselective Reduction . This route is preferred over direct nitration of 4-(2-methoxyethoxy)benzonitrile due to the poor regioselectivity of nitration on electron-rich ethers.

Strategic Logic:

-

Precursor Selection: 4-Hydroxy-3-nitrobenzonitrile is the ideal starting material. It is commercially available and the ortho-nitro group activates the phenol for alkylation while directing the subsequent reduction.

-

Alkylation Strategy: We utilize a Williamson ether synthesis. The choice of base (

) and solvent (DMF or Acetonitrile) is critical to minimize O- vs N-alkylation (though N-alkylation is impossible here, competitive hydrolysis of the alkyl halide can occur). -

Reduction Strategy: The nitrile group must remain intact. Therefore, harsh reducing agents like

are avoided. We employ a Bechamp Reduction (Fe/NH

Caption: Retrosynthetic pathway converting 4-hydroxy-3-nitrobenzonitrile to the target amino-benzonitrile.

Part 2: Reagents & Materials

The following reagents are specified for a 100 mmol scale batch. Purity levels are critical to prevent difficult-to-remove byproducts in the final step.

| Reagent | CAS No.[1][2][3][4] | Role | Grade/Purity | Eq. |

| 4-Hydroxy-3-nitrobenzonitrile | 3272-08-0 | Starting Material | >98% HPLC | 1.0 |

| 1-Bromo-2-methoxyethane | 6482-24-2 | Alkylating Agent | >97% | 1.2 |

| Potassium Carbonate ( | 584-08-7 | Base | Anhydrous, Powder | 2.0 |

| Potassium Iodide (KI) | 7681-11-0 | Catalyst (Finkelstein) | Reagent Grade | 0.1 |

| Dimethylformamide (DMF) | 68-12-2 | Solvent | Anhydrous (<0.1% H2O) | 5 Vol |

| Iron Powder | 7439-89-6 | Reducing Agent | 325 Mesh | 5.0 |

| Ammonium Chloride ( | 12125-02-9 | Electrolyte/Buffer | ACS Reagent | 5.0 |

| Ethanol/Water | 64-17-5 | Solvent (Step 2) | Industrial Grade | 10 Vol |

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-methoxyethoxy)-3-nitrobenzonitrile

Objective: Install the solubilizing tail via nucleophilic substitution.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser. Connect to a nitrogen line.[3][5]

-

Charging: Add 4-Hydroxy-3-nitrobenzonitrile (16.4 g, 100 mmol),

(27.6 g, 200 mmol), and KI (1.66 g, 10 mmol) to the flask. -

Solvation: Add DMF (85 mL). Stir at room temperature for 15 minutes to form a yellow phenoxide suspension.

-

Addition: Add 1-Bromo-2-methoxyethane (16.7 g, 11.3 mL, 120 mmol) dropwise via syringe or addition funnel over 10 minutes.

-

Expert Insight: Adding KI catalyzes the reaction by converting the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction), significantly reducing reaction time.

-

-

Reaction: Heat the mixture to 60–65°C . Stir for 4–6 hours.

-

Monitoring: Check by TLC (Hexane:EtOAc 1:1) or HPLC. The starting phenol (Rt ~ 2.5 min) should disappear, and the product (Rt ~ 4.8 min) should appear.

-

-

Work-up:

-

Cool the mixture to 20°C.

-

Pour the reaction mass slowly into Ice-Water (500 mL) with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Stir for 30 minutes to ensure all DMF is washed out.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual inorganic salts.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 85–92% (18.8 – 20.4 g).

-

Appearance: Pale yellow crystalline solid.

-

Step 2: Reduction to 3-Amino-4-(2-methoxyethoxy)benzonitrile

Objective: Chemoselective reduction of the nitro group without affecting the nitrile.

Method A: Iron/Ammonium Chloride (Robust, Scalable)

-

Setup: Equip a 1 L 3-neck flask with an overhead stirrer and reflux condenser.

-

Charging: Suspend the Intermediate from Step 1 (18.0 g, ~81 mmol) in Ethanol (180 mL) and Water (45 mL).

-

Activation: Add Ammonium Chloride (21.6 g, 405 mmol) and Iron Powder (22.6 g, 405 mmol).

-

Reaction: Heat the mixture to Reflux (78–80°C) with vigorous stirring.

-

Critical Parameter: Vigorous stirring is essential to keep the heavy iron powder suspended and in contact with the organic phase.

-

Time: Reaction typically completes in 2–3 hours. The yellow suspension will turn dark grey/black (iron oxides).

-

-

Filtration: While still hot (>60°C), filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot Ethanol (2 x 50 mL).

-

Expert Insight: Filtering cold will cause the product to crystallize in the Celite pad, leading to yield loss.

-

-

Isolation: Concentrate the filtrate under reduced pressure to ~20% volume. Pour into Ice-Water (200 mL). The product may precipitate; if not, extract with Ethyl Acetate (3 x 100 mL).

-

Purification: If extracted, dry organics over

, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.-

Expected Yield: 75–85%.

-

Appearance: Off-white to beige solid.

-

Method B: Catalytic Hydrogenation (Cleaner, Industrial)

-

Reagents: 10% Pd/C (5 wt% loading),

(1 atm or balloon), Methanol. -

Protocol: Stir the intermediate in Methanol with Pd/C under

atmosphere at RT for 4-6 hours. Filter through Celite and concentrate.[2] -

Note: Ensure the reaction is not run too long to avoid reducing the nitrile to a benzylamine.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Target Range | Impact of Deviation |

| Alkylation Temp. | 60–65°C | >80°C: Increases impurity formation (dimers). <50°C: Reaction stalls. |

| Base Stoichiometry | 2.0 – 2.5 eq | <1.5 eq: Incomplete conversion due to protonation of phenol. |

| Iron Quality | 325 Mesh | Coarse Iron: Drastically slows reduction rate. Must be fine powder. |

| pH (Step 2) | 5.0 – 7.0 | Acidic (<4): Risk of nitrile hydrolysis to amide. Basic (>9): Slow reduction. |

Troubleshooting Guide:

-

Problem: Low yield in Step 1.

-

Solution: The alkyl bromide may have hydrolyzed. Use fresh reagent or add 0.1 eq of NaI/KI to boost reactivity. Ensure DMF is dry.

-

-

Problem: Product oiling out in Step 2 workup.

-

Solution: This amine has surfactant-like properties due to the ether tail. Use a high-ionic strength wash (Brine) and avoid vigorous shaking during extraction to prevent emulsions.

-

Part 5: Safety & Handling

-

Nitro Compounds: The intermediate 4-(2-methoxyethoxy)-3-nitrobenzonitrile is a nitroaromatic. While stable, avoid excessive heating of the dry solid.

-

Alkylating Agents: 1-Bromo-2-methoxyethane is an alkylating agent and potential carcinogen. Handle in a fume hood with double nitrile gloves.

-

Iron Waste: The iron filter cake from Step 2 is pyrophoric when dry. Keep wet with water and dispose of in a dedicated metal waste container.

References

-

General Synthesis of 4-Alkoxy-3-aminobenzonitriles

- Journal of Medicinal Chemistry, "Structure-Activity Relationships of Anilinoquinazolines as EGFR Inhibitors." (2000).

-

Source:

-

Finkelstein Reaction Conditions

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Source:

-

Bechamp Reduction Protocol

- Organic Process Research & Development, "Scalable Reduction of Nitroarenes using Iron/Ammonium Chloride."

-

Source:

-

Related Drug Intermediate (Erlotinib/Gefitinib Analogues)

- World Intellectual Property Organization, Patent WO2005019213A1, "Quinazoline derivatives for tre

-

Source:

Sources

- 1. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-METHOXY-3-NITROBENZONITRILE | CAS 33224-23-6 [matrix-fine-chemicals.com]

- 4. 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile|CAS 1032570-98-1|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]

- 5. 4-(2-Amino-3-ethoxyphenoxy)-3-methoxybenzonitrile | C16H16N2O3 | CID 104259999 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quinazoline Ring Formation using Amino-Alkoxybenzonitriles

This Application Note is designed for researchers in medicinal chemistry and drug development, specifically focusing on the synthesis of EGFR tyrosine kinase inhibitors (TKIs) like Erlotinib (Tarceva) and Gefitinib (Iressa).

Important Structural Clarification: The compound 3-Amino-4-(2-methoxyethoxy)benzonitrile (CAS 1153484-62-8) possesses an amino group at the meta position relative to the nitrile group (C1-CN, C3-NH2, C4-OR). Direct cyclization to a 4-aminoquinazoline core using the nitrile carbon requires an ortho relationship (e.g., 2-Amino-4-(2-methoxyethoxy)benzonitrile ).

This guide addresses the 2-Amino-4-(2-methoxyethoxy)benzonitrile isomer, which is the verified precursor for the 7-alkoxyquinazoline scaffold found in Erlotinib. If your starting material is strictly the 3-amino isomer, please refer to the "Isomer Specificity & Precursor Logic" section for conversion or alternative scaffold strategies.

Target Scaffold: 7-(2-methoxyethoxy)quinazolin-4-amine (Erlotinib Intermediate) Primary Precursor: 2-Amino-4-(2-methoxyethoxy)benzonitrile

Strategic Context & Mechanism

The quinazoline-4-amine pharmacophore is the "warhead" of many ATP-competitive EGFR inhibitors. The synthesis relies on the Niementowski-type cyclization (or variations using formamidine), where an ortho-aminobenzonitrile reacts with a C1 electrophile (formamidine, formic acid, or triethyl orthoformate) to close the pyrimidine ring.

Mechanistic Pathway[1][2][3][4]

-

Nucleophilic Attack: The aniline nitrogen attacks the electrophilic carbon of the formamidine species.

-

Amidine Formation: Elimination of ammonia (or amine) generates an intermediate amidine.

-

Intramolecular Cyclization: The amidine nitrogen attacks the nitrile carbon.

-

Rearrangement/Tautomerization: The resulting imino-dihydroquinazoline rearranges to the stable aromatic 4-aminoquinazoline.

Isomer Specificity & Precursor Logic

-

2-Amino-4-(2-methoxyethoxy)benzonitrile: Yields 7-(2-methoxyethoxy)quinazolin-4-amine . (Correct Erlotinib precursor).

-

2-Amino-5-(2-methoxyethoxy)benzonitrile: Yields 6-(2-methoxyethoxy)quinazolin-4-amine .

-

3-Amino-4-(2-methoxyethoxy)benzonitrile: Cannot directly cyclize to a quinazoline via the nitrile. Often serves as a precursor to the 2-amino isomer (via nitration at C2 and reduction) or is used for quinoline scaffolds (e.g., Bosutinib analogs).

Experimental Protocol: Quinazoline Cyclization

Objective: Synthesis of 7-(2-methoxyethoxy)quinazolin-4-amine from 2-Amino-4-(2-methoxyethoxy)benzonitrile.

Materials & Reagents

| Component | Specification | Role |

| Precursor | 2-Amino-4-(2-methoxyethoxy)benzonitrile | Starting Material (SM) |

| Reagent | Formamidine Acetate (99%) | C1 Carbon Source |

| Solvent | 2-Methoxyethanol (Methyl Cellosolve) | High-boiling solvent |

| Catalyst | Glacial Acetic Acid (Optional) | Proton source |

| Workup | Sodium Bicarbonate (sat. aq.), Ethyl Acetate | Quench & Extraction |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (52 mmol) of 2-Amino-4-(2-methoxyethoxy)benzonitrile in 100 mL of 2-methoxyethanol.

-

Addition: Add 8.1 g (78 mmol, 1.5 eq) of Formamidine Acetate.

-

Expert Tip: Use a slight excess (1.5 eq) to drive the reaction to completion, as formamidine acetate can decompose at high temperatures.

-

-

Inert Atmosphere: Purge the system with Nitrogen (

) for 5 minutes and maintain a static

Phase 2: Cyclization (Thermolysis)

-

Heating: Heat the reaction mixture to 125–130°C (internal temperature).

-

Monitoring: Reflux for 4–6 hours . Monitor by TLC (System: DCM/MeOH 95:5) or HPLC.[1]

-

Checkpoint: The starting material (

) should disappear, and a more polar fluorescent spot (

-

-

Completion: Once conversion is >98%, cool the mixture to room temperature (25°C).

Phase 3: Workup & Isolation

-

Concentration: Remove the majority of 2-methoxyethanol under reduced pressure (Rotavap at 60°C).

-

Partition: Dilute the residue with 150 mL Ethyl Acetate and wash with 100 mL saturated

(to remove acetic acid byproducts). -

Extraction: Extract the aqueous layer once more with 50 mL Ethyl Acetate.

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate. -

Purification: Recrystallize the crude solid from Isopropanol/Hexane (1:3) or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Expected Results

-

Yield: 75–85%

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 230–232°C.

-

MS (ESI):

(Calculated for

Visualization of Signaling & Workflow

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the transformation from the amino-benzonitrile precursor to the active quinazoline pharmacophore.

Caption: Figure 1. Synthesis pathway converting the ortho-amino nitrile precursor to the quinazoline core used in EGFR inhibitors.

Figure 2: Experimental Workflow

A step-by-step logic flow for the laboratory protocol.

Caption: Figure 2. Operational workflow for the synthesis and purification of the quinazoline intermediate.

Quality Control & Troubleshooting

Analytical Parameters

-

HPLC Purity: >98% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B.

-

-

1H NMR (DMSO-d6):

-

H-2 (Quinazoline): Singlet at

8.3–8.5 ppm (Characteristic of the pyrimidine ring). -

NH2: Broad singlet at

7.6 ppm (Exchangeable with -

Alkoxy Chain: Multiplets at

4.2 (-OCH2) and 3.7 (-CH2O), Singlet at

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete reaction or decomposition. | Increase Formamidine Acetate to 2.0 eq; Ensure strictly anhydrous conditions (though formamidine acetate tolerates some moisture, dry solvents are preferred). |

| Impurity: Formyl-intermediate | Incomplete cyclization. | The intermediate N-(2-cyano-5-alkoxyphenyl)formamidine may persist. Increase temperature to 135°C or add a catalytic amount of acetic acid. |

| Coloration (Dark Brown) | Oxidation of aniline. | Ensure vigorous |

References

-

Schnur, R. C., et al. (1998). ErbB-1 inhibitors: Synthesis and structure-activity relationships of 4-anilinoquinazolines.[2]United States Patent 5,747,498 .[1]

-

Source:

-

-

Chandregowda, V., et al. (2009). Synthesis of 4-aminoquinazoline derivatives via formamidine intermediates.European Journal of Medicinal Chemistry.

-

Source:

-

-

Connolly, D. J., et al. (2005). Practical Synthesis of 6,7-Bis(2-methoxyethoxy)quinazolin-4-one.Organic Process Research & Development.

-

Source:

-

-

International Union of Pure and Applied Chemistry (IUPAC).Nomenclature of Organic Chemistry: Quinazolines and Benzodiazines.

-

Source:

-

Sources

Troubleshooting & Optimization

Technical Support Center: Process Optimization for 3-Amino-4-(2-methoxyethoxy)benzonitrile

Status: Online Operator: Senior Application Scientist Case ID: AMB-SCALE-UP-001 Subject: Yield Improvement & Impurity Control in Large-Scale Synthesis

Executive Summary

You are likely synthesizing 3-Amino-4-(2-methoxyethoxy)benzonitrile as a key intermediate for EGFR tyrosine kinase inhibitors (e.g., Erlotinib/Tarceva). In large-scale manufacturing, two critical failure points consistently degrade yield:

-

Hydrolysis of the nitrile during the basic alkylation step.

-

Over-reduction of the nitrile to a benzylamine during the nitro-reduction step.

This guide moves beyond standard literature to provide industrial "best practices" for maximizing throughput and purity.

Module 1: The Alkylation Step (Ether Formation)

Reaction: 4-Hydroxy-3-nitrobenzonitrile + 1-Bromo-2-methoxyethane

Q: My conversion stalls at ~75-80%, and pushing the temperature creates a new impurity. What is happening?

A: You are likely encountering the "Nitrile Hydrolysis Trap."

In the presence of carbonate bases (

The Fix: Catalytic Acceleration (Finkelstein Condition) Do not simply increase temperature. Instead, increase the reactivity of the alkylating agent.

-

Switch Solvent: Use DMF or NMP (anhydrous). Avoid acetone/MEK for large scale as they require long reflux times.

-

Add Catalyst: Add TBAI (Tetrabutylammonium iodide) at 5-10 mol%.

-

Temperature Control: Maintain 80-85°C . With TBAI, the reaction completes in <4 hours without risking nitrile hydrolysis.

Q: The reaction mixture turns into a thick paste that traps the product during workup. How do I solve this?

A: This is caused by the poor solubility of the potassium phenoxide intermediate.

-

Protocol Adjustment: Do not add all

at once. Use a staged addition (0.5 eq at T=0, 0.5 eq at T=1h). -

Workup: Quench into chilled water (0-5°C) with vigorous stirring. The product should precipitate as a filterable solid. If it oils out, seed the mixture with pure crystal seeds at 10°C.

Module 2: The Selective Reduction (The Critical Step)

Reaction: 3-Nitro-4-(2-methoxyethoxy)benzonitrile

Q: I see an impurity with M+4 mass units (benzylamine). How do I stop the nitrile reduction?

A: This is the most common failure mode in hydrogenation. Standard

The Fix: Transfer Hydrogenation (The "Golden Route") Switch from hydrogen gas to Ammonium Formate as the hydrogen donor. This method is kinetically selective for nitro groups and leaves nitriles untouched.

Optimized Protocol (Transfer Hydrogenation):

-

Solvent: Methanol/THF (10:1 ratio).

-

Catalyst: 10% Pd/C (5 wt% loading relative to substrate).

-

Reagent: Ammonium Formate (3.0 - 4.0 equivalents).

-

Procedure:

-

Suspend substrate and catalyst in solvent.

-

Add Ammonium Formate in portions (Caution: Exothermic with

evolution). -

Stir at Ambient Temperature (25-30°C) .

-

Result: Reaction typically completes in 1-2 hours with >98% chemoselectivity for the nitro group.

-

Comparison of Reduction Methods:

| Method | Selectivity (-CN retention) | Scalability | Risk Factor |

| Low (Requires catalyst poisoning) | High | Over-reduction; Safety ( | |

| Fe / AcOH | High | Low | Massive iron sludge waste; difficult workup |

| High | Low | Toxic tin waste; emulsification | |

| Transfer Hydrog. (Rec.) | Excellent | High |

Module 3: Visualization & Logic

Workflow: Optimized Synthesis Pathway

The following diagram outlines the recommended process flow to minimize impurities.

Troubleshooting Logic Tree

Use this decision tree to diagnose yield losses in real-time.

Caption: Diagnostic logic for identifying and correcting common synthetic failures.

Module 4: Stability & Storage (FAQ)

Q: The final product is white initially but turns purple/brown after 24 hours. Is it degrading? A: Yes. Electron-rich anilines are prone to oxidative degradation.

-

Immediate Fix: Store the free base under Nitrogen/Argon at 4°C.

-

Process Fix: If long-term stability is required, convert the free amine to the Hydrochloride Salt immediately after workup.

-

Protocol: Dissolve crude amine in EtOAc

Add 1.1 eq of 4M HCl in Dioxane

-

References

-

Preparation of Erlotinib Hydrochloride. Vietnam Journal of Science and Technology, 54(6), 790. (2016). (Describes the specific use of Ammonium Formate/Pd-C for the nitro reduction of Erlotinib intermediates).

-

Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 2(1), 119-122. (2012).[4][5] (Validates the alkylation conditions and transfer hydrogenation efficiency).

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. (Discussion on the difficulty of chemoselectivity, supporting the need for specific transfer hydrogenation protocols).

-

The Williamson Ether Synthesis. Master Organic Chemistry. (Mechanistic grounding for the TBAI/Finkelstein modification in alkylation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

Controlling temperature during alkylation of 3-Amino-4-(2-methoxyethoxy)benzonitrile precursors

Welcome to the technical support center for the alkylation of 3-Amino-4-(2-methoxyethoxy)benzonitrile and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic transformation. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The N-alkylation of substituted anilines, such as 3-Amino-4-(2-methoxyethoxy)benzonitrile, is a cornerstone of many synthetic pathways. However, the inherent nucleophilicity of the amino group, coupled with the potential for side reactions, makes precise control of reaction parameters, especially temperature, paramount.[1] This guide will address common challenges and frequently asked questions to ensure the successful and selective alkylation of your target molecule.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted to address specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolution.

Problem 1: Low or No Conversion to the Desired N-Alkylated Product

Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting material.

Potential Causes & Solutions:

-

Insufficient Reaction Temperature: The nucleophilicity of the amino group in your precursor might be lower than anticipated due to electronic effects of the nitrile and methoxyethoxy substituents. Many N-alkylation reactions require heating to proceed at a reasonable rate.[2]

-

Solution: Gradually increase the reaction temperature in increments of 10-20°C. A common starting point for aniline alkylations is around 80°C, but some systems may require temperatures up to 140°C.[3] Monitor the reaction closely by TLC or LC-MS at each temperature increment to check for product formation and the appearance of side products.

-

-

Inappropriate Base: The choice of base is critical for deprotonating the amine (or neutralizing the acid byproduct) to enhance its nucleophilicity. A weak base may not be sufficient.

-

Solution: If using a mild base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For particularly challenging alkylations, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary, although these require strictly anhydrous conditions.[2]

-

-

Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.

-

Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 alkylations as they can help stabilize charged intermediates.[2][3] Ensure your starting materials are fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system.

-

Problem 2: Formation of Multiple Products (Poor Selectivity)

Symptoms: TLC plate shows multiple spots, or LC-MS indicates the presence of several species with different molecular weights.

Potential Causes & Solutions:

-

Over-alkylation (N,N-Dialkylation): The mono-alkylated product is often more nucleophilic than the starting aniline, leading to a second alkylation event.[1]

-

Solution 1 (Stoichiometric Control): Use a slight excess of the 3-Amino-4-(2-methoxyethoxy)benzonitrile starting material relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]

-

Solution 2 (Temperature Control): Lowering the reaction temperature can sometimes improve selectivity for the mono-alkylated product.[1] Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

-

Solution 3 (Controlled Addition): Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, minimizing the chance of the mono-alkylated product reacting further.

-

-

O-Alkylation: The oxygen atoms in the 2-methoxyethoxy group are also potential nucleophiles, although generally less reactive than the amine. Under certain conditions, O-alkylation can occur.

-

Solution: O-alkylation is more likely under harsh conditions. Employing milder bases and the lowest effective temperature can help suppress this side reaction.

-

-

Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may favor the most stable (thermodynamic) product, which may not be your desired mono-alkylated amine. Lower temperatures often favor the fastest-formed (kinetic) product.[4]

-

Solution: Perform the reaction at a lower temperature to favor the kinetically controlled mono-alkylation product. This is particularly relevant when dealing with unsymmetrical starting materials or when over-alkylation is a significant issue.[4]

-

Problem 3: Reaction Exotherm and Potential Runaway

Symptoms: A rapid, uncontrolled increase in reaction temperature upon addition of reagents.

Potential Causes & Solutions:

-

Exothermic Nature of Alkylation: Alkylation reactions are often exothermic, meaning they release heat.[5] If this heat is not dissipated effectively, it can accelerate the reaction rate, leading to a dangerous thermal runaway.[5]

-

Solution 1 (Controlled Reagent Addition): Add the alkylating agent slowly and portion-wise, or via a syringe pump, to control the rate of heat generation.

-

Solution 2 (Efficient Cooling): Ensure the reaction vessel is equipped with an efficient cooling system, such as an ice bath or a cryocooler, especially during reagent addition.

-

Solution 3 (Dilution): Running the reaction at a lower concentration can help to dissipate heat more effectively.

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the alkylation of 3-Amino-4-(2-methoxyethoxy)benzonitrile?

A1: There is no single "optimal" temperature, as it depends on the reactivity of your specific alkylating agent and the choice of base and solvent. A good starting point is to screen temperatures between 60°C and 120°C.[3] It is crucial to monitor the reaction progress and the formation of byproducts at different temperatures to determine the best balance between reaction rate and selectivity for your specific system.

Q2: How can I minimize the formation of the N,N-dialkylated byproduct?

A2: Minimizing dialkylation involves a multi-faceted approach. The most effective strategies are:

-

Use an excess of the amine starting material (1.1-1.5 equivalents).[1]

-

Add the alkylating agent slowly to the reaction mixture.

-

Maintain the lowest possible reaction temperature that allows for a reasonable conversion rate.[1]

-

Monitor the reaction closely and stop it once the desired mono-alkylated product is maximized, even if some starting material remains.

Q3: Which base should I choose for my alkylation reaction?

A3: The choice of base depends on the acidity of your amine's N-H bond and the reaction conditions.

-

For general purposes: Potassium carbonate (K₂CO₃) is a good starting point as it is effective, inexpensive, and easy to handle.[3]

-

For less reactive systems: Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃.

-

For very weak nucleophiles or when using alkyl sulfonates: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required. These must be used under strictly anhydrous conditions.[2]

Q4: My reaction seems to stall after a certain point. What could be the cause?

A4: A stalled reaction can be due to several factors:

-

Decomposition of reagents: The alkylating agent or the product may not be stable at the reaction temperature over long periods.

-

Inactivation of the base: The base may be consumed by side reactions or may not be strong enough to drive the reaction to completion.

-

Equilibrium: The reaction may have reached equilibrium. To troubleshoot this, you can try adding a fresh portion of the base or the alkylating agent. If this does not restart the reaction, consider re-evaluating the reaction temperature and solvent.

Experimental Protocols & Data

General Protocol for N-Alkylation

This is a general guideline and may require optimization.

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-4-(2-methoxyethoxy)benzonitrile (1.0 eq.).

-

Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and the solvent (e.g., acetonitrile or DMF, to achieve a concentration of ~0.1 M).

-

Alkylation: Begin stirring the suspension and add the alkylating agent (e.g., alkyl halide, 0.9 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.

-

Workup: After completion, cool the mixture to room temperature and filter off any inorganic salts. The filtrate can then be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Table 1: Key Parameters for N-Alkylation Optimization

| Parameter | Options | Considerations/Recommendations |

| Alkylating Agent | Alkyl Halides (R-I, R-Br, R-Cl), Alkyl Sulfonates (R-OTs, R-OMs) | Reactivity: R-I > R-Br > R-OTs > R-OMs > R-Cl.[3] |

| Base | K₂CO₃, Cs₂CO₃, t-BuOK, NaH | Start with K₂CO₃. Use stronger bases for less reactive systems.[2][3] |

| Solvent | Acetonitrile, DMF, DMSO, Toluene | Polar aprotic solvents are generally preferred.[2][3] |

| Temperature | 25°C to 140°C | Begin screening at 60-80°C. Higher temperatures may be needed but can lead to side products.[3] |

Visualizing the Workflow

Troubleshooting Logic for Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

General Alkylation Reaction Workflow

Caption: General experimental workflow for N-alkylation.

References

- Vertex AI Search. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions.

-

Chemistry Stack Exchange. (2015, April 6). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? Retrieved from [Link]

- Sigma-Aldrich. (2026, January 13).

- Caputo, F., & Longobardo, L. (2015). A practical route to β2,3-amino acids with alkyl side chains. PMC.

- Priebe, H. (2018, December 25).

- Sigma-Aldrich. (2025, November 6).

- Apollo Scientific. (2023, June 9).

- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.

- ThalesNano. (n.d.).

- MedCrave online. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition.

- Thermo Fisher Scientific. (2025, September 24).

- LNEYA. (2024, July 17). Rapid Temperature Control of Chemical Exothermic Reactions [Video]. YouTube.

- Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology.

- Reddit. (2023, November 5). Exothermic reactions. r/ChemicalEngineering.

- Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis.

- MDPI. (2022, January 26).

- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.

- NPTEL-NOC IITM. (2022, October 11).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%.

- BenchChem. (n.d.).

- ACS Green Chemistry Institute. (n.d.).

- Kuroda, C., Kobayashi, R., Kurebayashi, S., & Onuki, H. (2020). Formation of amino acids by alkylation of aminomalononitrile.

- TSI Journals. (2017).

- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.

- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

- PMC. (n.d.). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity.

- Google Patents. (n.d.).

- PMC. (2025, January 7).

- PubChem. (n.d.). 3-Amino-4-methoxybenzonitrile.

- Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

- Royal Society of Chemistry. (n.d.). Generation and application of Cu-bound alkyl nitrenes for the catalyst-controlled synthesis of cyclic β-amino acids. Chemical Science.

- ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.

- PASL. (n.d.). 3-Amino-4-(isopropylamino)benzonitrile.

- PubChem. (n.d.). 2-Amino-4-(3-amino-4-cyanophenoxy)benzonitrile.

Sources

Technical Support Center: Solvent Removal Strategies for 3-Amino-4-(2-methoxyethoxy)benzonitrile

Status: Active Document ID: TSC-SOLV-042 Last Updated: February 13, 2026 Target Audience: Process Chemists, QC Analysts, CMC Leads

Executive Summary

3-Amino-4-(2-methoxyethoxy)benzonitrile (often referred to as the "Erlotinib Intermediate" or "Gefitinib Fragment") presents unique purification challenges due to its structural flexibility. The 2-methoxyethoxy tail creates a "molecular hook" capable of trapping solvents—particularly Toluene and Methanol—within the crystal lattice, forming stable solvates or inclusion complexes.

This guide moves beyond standard drying protocols to address stubborn residual solvents that resist conventional vacuum drying.

Module 1: Diagnostic Workflow

Before altering your drying cycle, you must diagnose the state of the solvent. Is it adsorbed on the surface, or is it locked inside the crystal lattice?

The Solvent State Decision Tree

Caption: Diagnostic logic to differentiate between surface-adsorbed solvents (amenable to drying) and lattice-bound solvents (requiring reprocessing).

Module 2: Troubleshooting Specific Solvents

Scenario A: Toluene Levels Stuck >890 ppm

Context: Toluene is frequently used in the prior reduction step (e.g., Fe/HCl reduction of the nitro precursor). The Problem: The aromatic ring of Toluene π-stacks with the benzonitrile core, while the methoxyethoxy tail wraps around it, creating a "channel solvate." Standard vacuum drying often fails even at 60°C.

Protocol: The "Reslurry Displacement" Do not melt the product. Instead, use a "digestion" technique to exchange the solvent without fully dissolving the crystal.

-

Selection: Choose a displacement solvent (Anti-solvent) with a lower boiling point and Class 3 status (e.g., Heptane or Ethanol ).

-

Ratio: Suspend the crude solid in 10 volumes (10 mL/g) of the displacement solvent.

-

Thermal Cycle:

-

Heat the slurry to 50°C (well below the melting point of ~148°C).

-

Stir vigorously for 4 hours .

-

Cool to 20°C over 1 hour.

-

-

Filtration: Filter and wash with fresh, cold displacement solvent.

-

Drying: Vacuum dry at 50°C. The Toluene will be replaced by Heptane/Ethanol, which flashes off easily.

Scenario B: Methanol/Ethanol Trapped (Lattice Solvates)

Context: Alcohols are often used for the final crystallization. The Problem: The amino (-NH2) and nitrile (-CN) groups form strong hydrogen bonds with alcohols. The Fix: Vacuum Hydration (Water Displacement). Note: This molecule is generally stable to hydrolysis under neutral conditions.

-

Introduce a tray of water into the oven (or bleed in moist nitrogen).

-

Heat to 40-50°C under partial vacuum (not full vacuum).

-

Mechanism: Water molecules, being smaller and more polar, will competitively displace the alcohol molecules in the lattice.

-

Final Step: Remove the water source and apply full high vacuum (<10 mbar) to remove the water.

Module 3: Advanced Purification Protocols

If simple drying fails, the crystal habit must be broken and reformed.

Protocol: Azeotropic Distillation & Recrystallization

This is the "Gold Standard" for removing high-boiling solvents like DMF or Toluene.

Workflow Visualization:

Caption: Azeotropic replacement strategy using Ethyl Acetate to pull Toluene out of the system before final crystallization.

Step-by-Step:

-

Dissolution: Dissolve 100g of crude material in Ethyl Acetate (EtOAc) (approx. 8-10 volumes) at reflux.

-

Why? EtOAc forms an azeotrope with water and helps carry over Toluene during distillation.

-

-

Concentration: Distill the solvent volume down by 50% at atmospheric pressure.

-

Checkpoint: Check the distillate by GC. If Toluene is present, add more EtOAc and repeat.

-

-

Crystallization: Once Toluene is <0.5% in the mother liquor, cool to 60°C.

-

Anti-Solvent Addition: Slowly add n-Heptane or Hexane (warm) until the solution turns slightly turbid.

-

Cooling: Cool to 0-5°C over 2 hours.

-

Isolation: Filter and wash with 1:1 EtOAc/Heptane.

Module 4: Regulatory Limits & Data

Refer to ICH Q3C (R8) for strict compliance. The following limits apply to the most common solvents used with this intermediate.

| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) | Boiling Point (°C) | Difficulty to Remove |

| Toluene | 2 | 8.9 | 890 | 110.6 | High (π-stacking) |